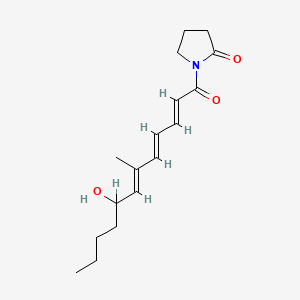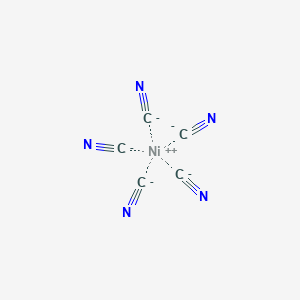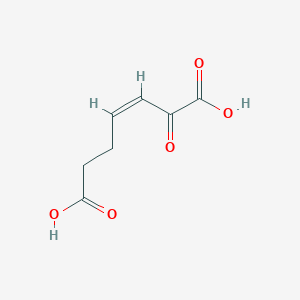
(2E)-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-hexenoate is a monounsaturated fatty acid anion that is the conjugate base of (2E)-hexenoic acid. It has a role as a metabolite. It is a conjugate base of a (2E)-hexenoic acid.
Scientific Research Applications
Microbial Degradation of Steroid Ring A :
- Coulter and Talalay (1968) studied the microbial degradation of steroid ring A. They discovered that 2-oxo-cis-4-hexenoic acid, closely related to (2E)-hexenoate, plays a key role as an intermediate in the degradation process by microbial enzymes. This finding contributes to our understanding of microbial metabolism and its applications in biodegradation and environmental remediation (Coulter & Talalay, 1968).
Combustion Chemistry :
- Research by Gerasimov et al. (2020) focused on the combustion and oxidation of methyl-3-hexenoate, a compound related to (2E)-hexenoate. Their study included experimental and kinetic simulations, contributing to a deeper understanding of combustion processes, which is crucial for improving combustion efficiency and reducing pollution (Gerasimov et al., 2020).
Hydrogenation Chemistry :
- Kukula and Červený (1999) investigated the hydrogenation of methyl trans-2-hexenoate, a process relevant to the chemical transformation of (2E)-hexenoate. Their findings are significant for industrial applications, particularly in the synthesis of various chemicals and intermediates (Kukula & Červený, 1999).
Controlled Release and Phytotoxicity of Pesticides :
- Ahmad et al. (2015) developed a controlled release formulation for the insect pheromone hexenoic acid using zinc-layered hydroxide. This research is vital for advancing sustainable agricultural practices and developing environmentally safe pesticides (Ahmad et al., 2015).
Solid-phase Synthesis in Biochemistry :
- Nakahara et al. (2000) used t-butyl 6-bromo-(E)-4-hexenoate in the solid-phase synthesis of glycopeptides. This is significant for peptide and protein research, aiding in the development of pharmaceuticals and therapeutic agents (Nakahara et al., 2000).
Synthesis of Enantiopure Compounds :
- March et al. (1995) synthesized methyl (E)-6-benzyloxy-4-hydroxy-2-hexenoate, demonstrating the importance of (2E)-hexenoate derivatives in the synthesis of optically active compounds, which are crucial in medicinal chemistry and drug development (March et al., 1995).
properties
Product Name |
(2E)-hexenoate |
|---|---|
Molecular Formula |
C6H9O2- |
Molecular Weight |
113.13 g/mol |
IUPAC Name |
(E)-hex-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/p-1/b5-4+ |
InChI Key |
NIONDZDPPYHYKY-SNAWJCMRSA-M |
Isomeric SMILES |
CCC/C=C/C(=O)[O-] |
SMILES |
CCCC=CC(=O)[O-] |
Canonical SMILES |
CCCC=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1233535.png)

![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)
![(1R,2S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1233539.png)
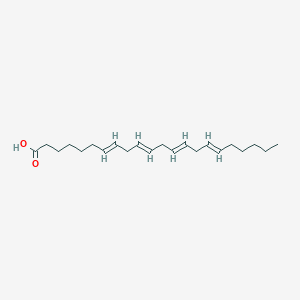
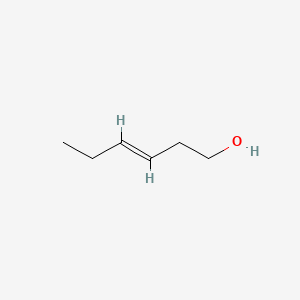
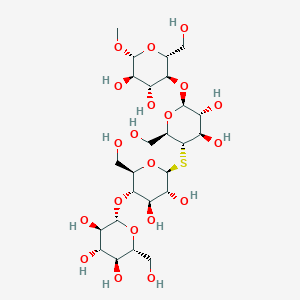
![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)
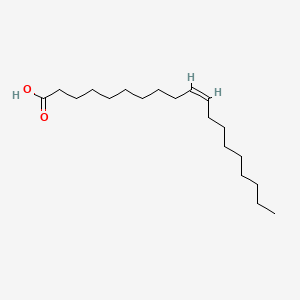
![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)
